molecular formula C10H8BrNO3 B11848322 Methyl 3-amino-7-bromobenzofuran-2-carboxylate

Methyl 3-amino-7-bromobenzofuran-2-carboxylate

Cat. No.: B11848322
M. Wt: 270.08 g/mol
InChI Key: WUUGUMKEIFCKPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. The specific synthetic route may vary, but a common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Methyl 3-amino-7-bromobenzofuran-2-carboxylate exhibits several promising biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that compounds with similar structures may exhibit significant antitumor properties. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in tumor growth, suggesting its potential as a lead compound in cancer therapy.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Antimicrobial Properties

This compound has been evaluated for its antibacterial effects against various pathogens:

  • Efficacy Against Bacterial Strains : It has demonstrated activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

  • Anticancer Research :
    • A study focused on the compound's ability to induce apoptosis in HepG2 liver cancer cells, demonstrating its potential in oncology .
    • Comparative analysis with standard anticancer drugs showed promising results in inhibiting tumor growth .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibacterial agents, this compound exhibited comparable Minimum Inhibitory Concentration (MIC) values to penicillin against E. coli and B. subtilis .

Data Tables

The following tables summarize key findings related to this compound's biological activities and synthesis methods.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of tumor growth enzymes
AntibacterialEfficacy against bacterial strains
Acetylcholinesterase InhibitionPotential neuroprotective effects

Table 2: Synthesis Methods Overview

StepDescriptionKey Reagents
BrominationIntroduction of bromine at the 7-positionBromine, solvent
EsterificationConversion to methyl esterMethanol, acid catalyst
AminationAddition of amino groupAmines, nucleophiles

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity by facilitating binding to target proteins, enzymes, or receptors. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-7-chlorobenzofuran-2-carboxylate
  • Methyl 3-amino-7-iodobenzofuran-2-carboxylate
  • Methyl 3-amino-7-fluorobenzofuran-2-carboxylate

Uniqueness

Methyl 3-amino-7-bromobenzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, iodo, and fluoro analogs .

Biological Activity

Methyl 3-amino-7-bromobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran ring system with an amino group at the 3-position and a bromine atom at the 7-position. The carboxylate functional group enhances its reactivity and biological profile. The molecular formula is C_12H_10BrN_O_3, with a molecular weight of approximately 296.12 g/mol.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds were effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
This compound32Antibacterial
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate16Antibacterial
3-Amino-7-bromobenzofuran-2-carboxylic acid8Antimycobacterial

Anticancer Activity

This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives exhibited IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHepG215
Ethyl 3-amino-6-bromobenzofuran-2-carboxylateMCF-710
3-Amino-7-bromobenzofuran-2-carboxylic acidA54920

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or bacterial growth. The presence of the amino and carboxylate groups likely enhances its binding affinity to these targets, facilitating its pharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. The study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-7-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3

InChI Key

WUUGUMKEIFCKPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N

Origin of Product

United States

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